molecular formula C16H21N3O3 B1517406 tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 1065484-24-3

tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B1517406
M. Wt: 303.36 g/mol
InChI Key: CAPIEMKXUGRYDW-UHFFFAOYSA-N
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Description

“tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate” is a chemical compound with the CAS Number: 1065484-24-3. It has a molecular weight of 303.36 . It is also known as a bipyridine cyanocarboxamidine ligand .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-5-13(6-9-19)21-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Chemical Reactions Analysis

As mentioned earlier, compounds similar to “tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate” have been used in nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it may participate in similar reactions.


Physical And Chemical Properties Analysis

This compound has a melting point of 123-124 degrees Celsius .

Scientific Research Applications

Coupling Reactions and Synthesis

  • Palladium-Catalyzed Coupling: The compound undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids. This process leads to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, indicating its utility in creating complex organic compounds (Wustrow & Wise, 1991).

Metabolic Studies

  • Metabolic Pathways: In a study on CP-533,536, a prostaglandin E2 agonist, the tert-butyl moiety, similar to the one in the compound of interest, was observed to undergo metabolic transformations including oxidation and C-demethylation. This insight can be useful for understanding the metabolic fate of similar compounds in biological systems (Prakash et al., 2008).

Asymmetric Synthesis and Cyclization

  • Enantioselective Cyclization: A related compound, N-tert-butyl disubstituted pyrrolidine, was synthesized using a nitrile anion cyclization strategy. This method could be applicable to similar tert-butyl pyridine derivatives for synthesizing chiral compounds (Chung et al., 2005).

Crystal and Molecular Structure Analysis

  • X-Ray and DFT Analyses: The structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized using X-ray crystallography and DFT analyses. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Çolak et al., 2021).

Catalysis and Reaction Mechanisms

  • Nucleophilic Catalysis: A study involving the acetylation of tert-butanol, catalyzed by 4-(dimethylamino)pyridine (DMAP), provides insights into reaction mechanisms involving tert-butyl groups. Understanding such mechanisms is essential for designing efficient synthetic processes (Xu et al., 2005).

Synthesis of Piperidine Derivatives

  • Fused Ring Structures: Research demonstrates the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from compounds containing tert-butyl groups. This highlights the versatility of tert-butyl pyridine derivatives in synthesizing complex ring structures (Moskalenko & Boev, 2014).

Heterocyclic Core Synthesis

  • Thiopeptide Antibiotics: The compound was used in the synthesis of 2-pyridynyl-4-thiazolecarboxylates, key components in the complex heterocyclic core of thiopeptides antibiotics. This illustrates its role in antibiotic synthesis (Martin et al., 2008).

Aerobic Oxidation Studies

  • Radical Reactants in Oxidation: A study on the aerobic oxidation of Pd(II) to Pd(IV) using tert-butyl nitrite as a radical precursor exemplifies how tert-butyl groups can be involved in complex oxidation reactions (Liang et al., 2015).

Water Oxidation Catalysts

  • Ruthenium Complexes: Research into the synthesis of dinuclear complexes involving tert-butyl pyridine derivatives has potential applications in catalyzing water oxidation, an important reaction in energy conversion and storage (Zong & Thummel, 2005).

Safety And Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 4-(4-cyanopyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-5-13(6-9-19)21-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPIEMKXUGRYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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